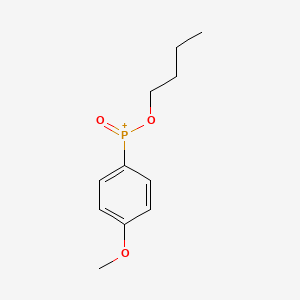
Phosphinic acid, (4-methoxyphenyl)-, butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinic acid, (4-methoxyphenyl)-, butyl ester is an organic compound with the molecular formula C11H17O3P It is a derivative of phosphinic acid where the hydrogen atom is replaced by a (4-methoxyphenyl) group and a butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (4-methoxyphenyl)-, butyl ester can be achieved through several methods. One common approach involves the esterification of phosphinic acid with (4-methoxyphenyl) and butyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Phosphinic acid, (4-methoxyphenyl)-, butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinic acid esters.
科学的研究の応用
Phosphinic acid, (4-methoxyphenyl)-, butyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinic acid derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of phosphinic acid, (4-methoxyphenyl)-, butyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Phosphinic acid, (4-methoxyphenyl)-, butyl ester can be compared with other similar compounds such as:
Phosphonic acid derivatives: These compounds have similar structures but differ in the functional groups attached to the phosphorus atom.
Phosphinic acid esters: Other esters of phosphinic acid with different alkyl or aryl groups.
Phosphoric acid esters: These compounds have a similar ester linkage but differ in the oxidation state of the phosphorus atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis. Ongoing research continues to uncover its potential in medicine and other fields, highlighting its importance in modern science and technology.
特性
CAS番号 |
821009-60-3 |
|---|---|
分子式 |
C11H16O3P+ |
分子量 |
227.22 g/mol |
IUPAC名 |
butoxy-(4-methoxyphenyl)-oxophosphanium |
InChI |
InChI=1S/C11H16O3P/c1-3-4-9-14-15(12)11-7-5-10(13-2)6-8-11/h5-8H,3-4,9H2,1-2H3/q+1 |
InChIキー |
DUXGYEWHBMJRCT-UHFFFAOYSA-N |
正規SMILES |
CCCCO[P+](=O)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B12526508.png)
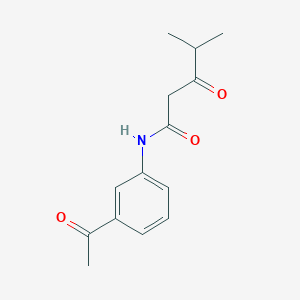
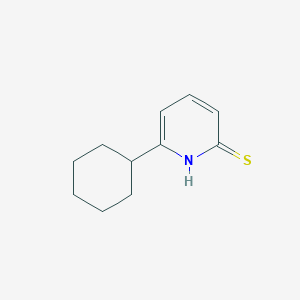

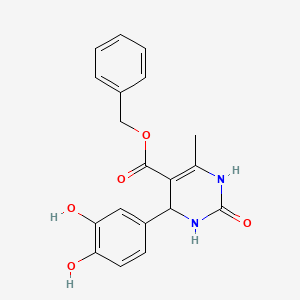
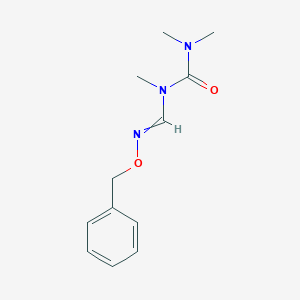
![Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate](/img/structure/B12526536.png)
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)
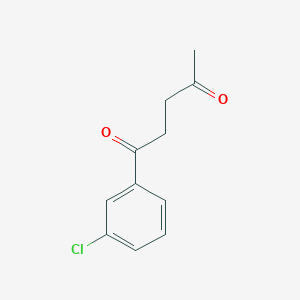
![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)

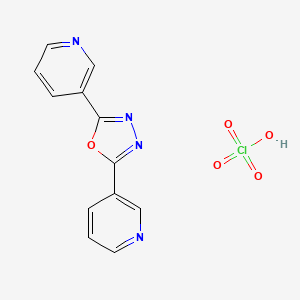
![6-[2-(Propan-2-ylidene)hydrazinyl]pyridine-3-carboxamide](/img/structure/B12526587.png)

